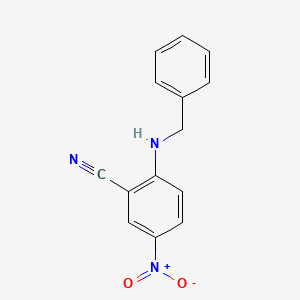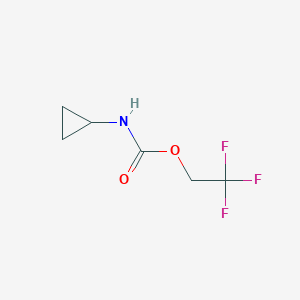![molecular formula C13H20N4O4 B1277162 5-tert-Butyl-1-ethyl-3-aminopyrrolo[3,4-c]pyrazol-1,5(4H,6H)-dicarbonsäureester CAS No. 398495-65-3](/img/structure/B1277162.png)
5-tert-Butyl-1-ethyl-3-aminopyrrolo[3,4-c]pyrazol-1,5(4H,6H)-dicarbonsäureester
Übersicht
Beschreibung
5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche durchgeführt, um wissenschaftliche Forschungsanwendungen für die Verbindung 5-tert-Butyl-1-ethyl-3-aminopyrrolo[3,4-c]pyrazol-1,5(4H,6H)-dicarbonsäureester, auch bekannt als 5-Boc-3-Amino-4,6-dihydropyrrolo[3,4-c]pyrazol-1-carbonsäureethylester, zu finden. Während direkte Informationen zu dieser spezifischen Verbindung begrenzt sind, können wir potenzielle Anwendungen aus den bekannten Anwendungen ähnlicher Pyrrolo[3,4-c]pyrazol-Derivate und Pyrazol-Derivate im Allgemeinen ableiten. Nachfolgend finden Sie sechs potenzielle Anwendungen, die in separate Abschnitte gegliedert sind:
Zwischenprodukt für die organische Synthese
Verbindungen wie tert-Butyl-4-(6-Aminopyridin-3-yl)piperazin-1-carboxylat werden als Zwischenprodukte in der organischen chemischen Synthese verwendet . Es ist plausibel, dass unsere Verbindung eine ähnliche Rolle bei der Synthese komplexer Moleküle spielen könnte.
Medizinische Chemie
Pyrazol-Derivate wurden in der medizinischen Chemie wegen ihrer potenziellen Antitumor- und Radioprotektor-Eigenschaften eingesetzt . Die fragliche Verbindung kann auch für solche Anwendungen untersucht werden.
Pharmakologische Forschung
Pyrrolo[3,4-c]pyrazol-Derivate haben vielversprechend für die Behandlung von Erkrankungen des Nerven- und Immunsystems gezeigt, mit nachgewiesenen antidiabetischen, antimikobakteriellen, antiviralen und Antitumor-Aktivitäten .
Antifungal- und Antibakterielles Mittel
Einige Pyrazolin-Derivate, die durch spezifische Reaktionen synthetisiert wurden, haben signifikante antifungale und antibakterielle Aktivitäten gezeigt , was auf eine mögliche Anwendung unserer Verbindung bei der Entwicklung neuer antimikrobieller Mittel hindeutet.
Antioxidative Eigenschaften
Die gleiche Reihe von oben genannten Pyrazolin-Derivaten zeigte auch antioxidative Eigenschaften , was darauf hinweist, dass unsere Verbindung möglicherweise in der oxidativen Stress-Forschung eingesetzt werden könnte.
Entwicklung synthetischer Methoden
Die Synthese von Pyrazol-Derivaten beinhaltet verschiedene Methoden, die ständig weiterentwickelt und verbessert werden . Unsere Verbindung könnte in der Forschung zur Entwicklung neuer synthetischer Methoden eingesetzt werden.
Zukünftige Richtungen
Pyrazoles and their heteroannulated derivatives have been the focus of recent research due to their potential as biologically active moieties . They are gaining more attention in the field of medicinal chemistry . Future research may focus on exploring the biological activities of this specific compound and its potential applications.
Eigenschaften
IUPAC Name |
5-O-tert-butyl 1-O-ethyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-5-20-12(19)17-9-7-16(6-8(9)10(14)15-17)11(18)21-13(2,3)4/h5-7H2,1-4H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWAGENLXQIUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(CN(C2)C(=O)OC(C)(C)C)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426095 | |
| Record name | 5-tert-Butyl 1-ethyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398495-65-3 | |
| Record name | 5-tert-Butyl 1-ethyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)
![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)
![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)

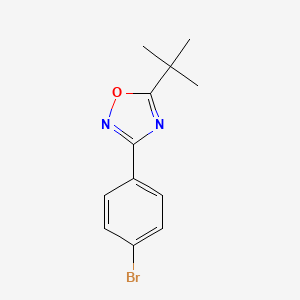
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)

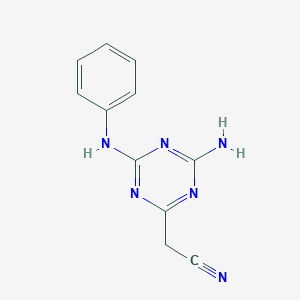
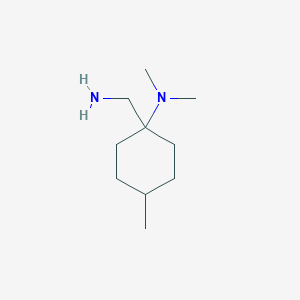
![N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine](/img/structure/B1277118.png)
